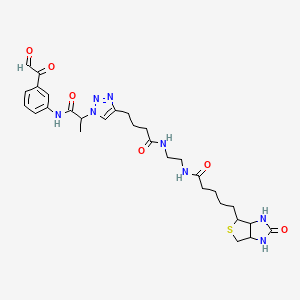
Z-VDVAD-AFC (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-VDVAD-AFC (trifluoroacetate salt) is a fluorogenic substrate specifically designed for caspase-2This compound is widely used in biochemical research to study caspase-2 activity, which plays a crucial role in apoptosis, or programmed cell death .
Preparation Methods
The synthesis of Z-VDVAD-AFC (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) technique. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Chemical Reactions Analysis
Z-VDVAD-AFC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. When exposed to caspase-2, the peptide bond between the aspartic acid and the 7-amino-4-trifluoromethylcoumarin (AFC) moiety is cleaved, releasing the fluorescent AFC. This reaction can be monitored by measuring the fluorescence emission at 505 nm upon excitation at 400 nm . The major product formed from this reaction is the free AFC, which serves as an indicator of caspase-2 activity.
Scientific Research Applications
Z-VDVAD-AFC (trifluoroacetate salt) has several important applications in scientific research:
Biochemistry: It is used to study the activity of caspase-2, an enzyme involved in apoptosis. By measuring the fluorescence of AFC, researchers can quantify caspase-2 activity in various biological samples.
Cell Biology: The compound is employed in cell-based assays to investigate the role of caspase-2 in cell death and survival pathways.
Mechanism of Action
The mechanism of action of Z-VDVAD-AFC (trifluoroacetate salt) involves its recognition and cleavage by caspase-2. Caspase-2 is a cysteine protease that specifically targets the peptide bond between the aspartic acid residue and the AFC moiety. Upon cleavage, the AFC is released, and its fluorescence can be detected. This fluorescence serves as a direct measure of caspase-2 activity, allowing researchers to study the enzyme’s role in apoptosis and other cellular processes .
Comparison with Similar Compounds
Z-VDVAD-AFC (trifluoroacetate salt) can be compared with other fluorogenic substrates for caspases, such as Ac-DEVD-AFC (trifluoroacetate salt) and Ac-VDVAD-AFC (trifluoroacetate salt). While all these compounds are used to study caspase activity, they differ in their specificity for different caspases:
Ac-DEVD-AFC (trifluoroacetate salt): This compound is a substrate for caspase-3 and caspase-7, which are involved in the execution phase of apoptosis.
Ac-VDVAD-AFC (trifluoroacetate salt): Similar to Z-VDVAD-AFC, this compound is also a substrate for caspase-2 but has different peptide sequences and properties.
Z-VDVAD-AFC (trifluoroacetate salt) is unique in its high specificity for caspase-2, making it a valuable tool for studying this particular enzyme’s activity and its role in apoptosis .
Properties
Molecular Formula |
C41H46F6N6O15 |
|---|---|
Molecular Weight |
976.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C39H45F3N6O13.C2HF3O2/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22;3-2(4,5)1(6)7/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52);(H,6,7)/t20-,25-,26-,31-,32-;/m0./s1 |
InChI Key |
WTNJPNLOFRZUSI-IIWYFVKYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-(4-Methylpiperazin-1-yl)-2-thioxo-1H-benzo[b][1,4]diazepin-3(2H)-ylidene)propan-2-one](/img/structure/B10799329.png)

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[3-(2-hydroxyethylamino)propyl]carbamate](/img/structure/B10799348.png)
![N-(2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799351.png)






![(2E,4E,6R)-N-[(1R,3S,3'S,5R,7S)-2'-hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl]-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B10799386.png)

